Azinphos-ethyl

説明

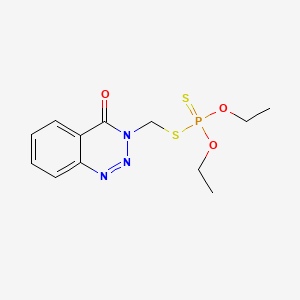

Structure

3D Structure

特性

IUPAC Name |

3-(diethoxyphosphinothioylsulfanylmethyl)-1,2,3-benzotriazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N3O3PS2/c1-3-17-19(20,18-4-2)21-9-15-12(16)10-7-5-6-8-11(10)13-14-15/h5-8H,3-4,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVGAIADHNPSME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCN1C(=O)C2=CC=CC=C2N=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N3O3PS2 |

Source

|

| Record name | AZINPHOS-ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4873 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5037498 |

Source

|

| Record name | Azinphos-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Azinphos-ethyl appears as colorless crystals. Used as a non-systemic insecticide with good ovicidal properties and long persistence. Used on cotton, citrus, vegetables, potatoes, tobacco, rice, and cereals to control caterpillars, beetles, aphids, spiders and many other insects. Not registered for use in the U.S. (EPA, 1998), Colorless solid; [HSDB] Colorless crystalline solid; [MSDSonline] |

Source

|

| Record name | AZINPHOS-ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4873 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azinphos-ethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3786 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

232 °F at 0.001 mmHg (EPA, 1998), BP: 111 °C at 0.001 mm Hg |

Source

|

| Record name | AZINPHOS-ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4873 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AZINPHOS ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/411 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ORG SOLVENTS EXCEPT PETROLEUM ETHER AND ALIPHATIC HYDROCARBONS, At 20 °C: n-hexane, 2-5 g/L; isopropanol, 20-50 g/L; dichloromethane, >1,000 g/L; toluene, >1,000 g/L, Soluble in 2-propanol., In water, 10.5 mg/L at 20 °C |

Source

|

| Record name | AZINPHOS ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/411 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.284 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.284 c/cu cm at 20 °C |

Source

|

| Record name | AZINPHOS-ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4873 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AZINPHOS ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/411 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.2e-07 mmHg at 68 °F (EPA, 1998), 0.0000024 [mmHg], 0.32 mPa /2.4X10-6 mm Hg/ at 20 °C |

Source

|

| Record name | AZINPHOS-ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4873 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azinphos-ethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3786 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AZINPHOS ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/411 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless needles, Needles | |

CAS No. |

2642-71-9 |

Source

|

| Record name | AZINPHOS-ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4873 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azinphos-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2642-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azinphos-ethyl [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002642719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azinphos-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azinphos-ethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZINPHOS-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EA96NYT5J5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AZINPHOS ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/411 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

127 °F (EPA, 1998), 53 °C |

Source

|

| Record name | AZINPHOS-ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4873 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AZINPHOS ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/411 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Azinphos-ethyl chemical structure and properties

An In-depth Technical Guide to Azinphos-ethyl: Chemical Structure and Properties

Introduction

Azinphos-ethyl is a broad-spectrum organophosphate insecticide and acaricide.[1][2] It functions as a non-systemic, contact, and stomach poison with ovicidal properties, primarily used to control chewing and sucking pests on a variety of agricultural crops.[1][2] Like other organothiophosphates, its mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in insects and mammals.[1][2][3] Due to its high toxicity, its use has been restricted in many regions.[3][4] This guide provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, toxicology, and analytical methodologies for its detection.

Chemical Identity and Structure

Azinphos-ethyl is chemically identified as an organothiophosphate derived from a 1,2,3-benzotriazine.[3] Its structure consists of a benzotriazinone moiety linked via a methyl group to a phosphorodithioate functional group.

Table 1: Chemical Identifiers for Azinphos-ethyl

| Identifier | Value |

|---|---|

| IUPAC Name | O,O-Diethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] phosphorodithioate[4][5] |

| CAS Number | 2642-71-9[4][5][6] |

| Molecular Formula | C₁₂H₁₆N₃O₃PS₂[1][4][6] |

| Molecular Weight | 345.38 g/mol [1][6][7] |

| Canonical SMILES | CCOP(=S)(OCC)SCN1C(=O)C2=CC=CC=C2N=N1[1][3][4] |

| InChI Key | RQVGAIADHNPSME-UHFFFAOYSA-N[3][5][7] |

| Synonyms | Ethyl Gusathion, Gusathion A, Bayer 16259, Cotnion-ethyl[3][8][9][10] |

Physicochemical Properties

Azinphos-ethyl exists as colorless crystals at room temperature.[3] It is characterized by low aqueous solubility and is relatively volatile.[1] It is thermo-stable but is readily hydrolyzed by alkali, while being relatively stable in acidic conditions.[3]

Table 2: Physicochemical Data for Azinphos-ethyl

| Property | Value | Reference(s) |

|---|---|---|

| Physical State | Colorless crystals | [3] |

| Melting Point | 53 °C (127 °F) | [4][8] |

| Boiling Point | 111 °C at 0.001 mmHg | [11] |

| Vapor Pressure | 2.2 x 10⁻⁷ mmHg at 20°C (68°F) | [8] |

| Water Solubility | Low, nearly insoluble | [1][8] |

| Log P (Octanol/Water) | 3.40 | [12] |

| Henry's Law Constant | 9.9 x 10⁻⁸ atm·m³/mol (estimated) |[3] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for Azinphos-ethyl is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for terminating nerve impulses at cholinergic synapses.[1][3] By inhibiting AChE, Azinphos-ethyl causes an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This leads to excessive and prolonged stimulation of cholinergic receptors throughout the central and peripheral nervous systems, resulting in the signs and symptoms of organophosphate poisoning.[8][13]

Toxicological Profile

Azinphos-ethyl is classified as highly hazardous (Class IB) by the World Health Organization.[4] It is highly toxic to mammals by all routes of exposure, including ingestion, inhalation, and dermal contact.[1][14] Acute exposure can lead to symptoms characteristic of cholinergic crisis, such as headache, dizziness, muscle spasms, excessive salivation, and in severe cases, respiratory paralysis and death.[8]

Table 3: Acute Toxicity Data for Azinphos-ethyl

| Species | Route | LD₅₀ / LC₅₀ Value | Reference(s) |

|---|---|---|---|

| Rat | Oral | 17.5 mg/kg | [4] |

| Rat | Dermal | ~250 - 500 mg/kg | [3][14] |

| Rat | Inhalation | 0.15 mg/L air / 4 hr (LC₅₀) |[3] |

Environmental Fate

Azinphos-ethyl has low mobility in soil and is not expected to leach into groundwater.[1] It can be moderately persistent in soil environments. In water, it is expected to adsorb to suspended solids and sediment.[3] The primary degradation process in aquatic systems is photodegradation, with hydrolysis being more significant in alkaline waters.[3][13] It is highly toxic to birds, fish, and aquatic invertebrates.[1]

Experimental Protocols: Analytical Detection

The detection and quantification of Azinphos-ethyl residues in environmental and biological samples are typically performed using chromatographic techniques.

General Sample Preparation

A generalized protocol for the analysis of Azinphos-ethyl in a solid matrix (e.g., crops, soil) involves solvent extraction, followed by a clean-up step to remove interfering co-extractives, and finally, instrumental analysis.

-

Extraction : The sample is homogenized and extracted with an organic solvent such as acetone or chloroform.[11]

-

Clean-up : The crude extract is purified to remove lipids, pigments, and other matrix components. This is often achieved using solid-phase extraction (SPE) or column chromatography.[11] For some methods, a liquid-liquid partition may be used.

-

Concentration : The purified extract is concentrated to a small volume, often by rotary evaporation, before analysis.

Instrumental Analysis

Gas Chromatography (GC) : GC, often coupled with a mass spectrometer (GC-MS) or a phosphorus-specific detector (NPD or FPD), is a common method for Azinphos-ethyl analysis.[11][15]

-

Column : A nonpolar or semi-polar capillary column (e.g., DB-5ms).

-

Injector : Splitless or pulsed splitless injection at ~250°C.

-

Oven Program : A temperature gradient is used, for example, starting at 70°C and ramping up to 280°C.

-

Carrier Gas : Helium or Hydrogen.

-

Detection : Mass spectrometry in selected ion monitoring (SIM) mode for high sensitivity and specificity.[15]

High-Performance Liquid Chromatography (HPLC) : HPLC is also suitable, particularly for samples that are not amenable to GC without derivatization.[16]

-

Column : A mixed-mode column (e.g., Obelisc R) or a standard reversed-phase C18 column.[16]

-

Mobile Phase : A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate at pH 3.0).[16]

-

Flow Rate : Typically 0.5 - 1.0 mL/min.

-

Detection : UV detection at 250 nm or, for higher sensitivity, tandem mass spectrometry (LC-MS/MS).[16]

References

- 1. Azinphos-ethyl (Ref: BAY 16259) [sitem.herts.ac.uk]

- 2. Azinphos-ethyl (Ref: BAY 16259) [sitem.herts.ac.uk]

- 3. Azinphos-Ethyl | C12H16N3O3PS2 | CID 17531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Azinphos-ethyl - Wikipedia [en.wikipedia.org]

- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 6. clearsynth.com [clearsynth.com]

- 7. 益棉磷 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 8. AZINPHOS-ETHYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Azinphos-ethyl [webbook.nist.gov]

- 10. Azinphos-ethyl | CymitQuimica [cymitquimica.com]

- 11. 254. Azinphos-ethyl (WHO Pesticide Residues Series 3) [inchem.org]

- 12. azinphos ethyl [stenutz.eu]

- 13. waterboards.ca.gov [waterboards.ca.gov]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. Publications - Open Library of Bioscience - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 16. HPLC Analysis of Azinphos-ethyl | SIELC Technologies [sielc.com]

Azinphos-ethyl's Mechanism of Action as an Acetylcholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of azinphos-ethyl, an organophosphate insecticide, as an inhibitor of acetylcholinesterase (AChE). The document provides a comprehensive overview of its biochemical interaction with the enzyme, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Role of Acetylcholinesterase and the Impact of Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process is essential for terminating nerve impulses at cholinergic synapses, ensuring proper nerve function. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function, which can lead to paralysis and death.

Azinphos-ethyl is an organophosphate pesticide that exerts its toxic effects primarily through the inhibition of AChE. Like many organophosphates, azinphos-ethyl itself is a weak inhibitor of AChE. It undergoes metabolic activation in the target organism to its oxygen analog, or "oxon," which is a much more potent inhibitor. This bioactivation is a key aspect of its mechanism of action.

Mechanism of Acetylcholinesterase Inhibition by Azinphos-ethyl

The inhibition of AChE by the active oxon metabolite of azinphos-ethyl is an irreversible process that occurs in two main steps:

-

Formation of a Reversible Michaelis Complex: The inhibitor first binds reversibly to the active site of the AChE enzyme, forming a temporary enzyme-inhibitor complex. This binding is governed by the affinity of the inhibitor for the active site.

-

Irreversible Phosphorylation: Following the initial binding, a covalent bond is formed between the phosphorus atom of the inhibitor and the serine hydroxyl group in the active site of AChE. This phosphorylation step is effectively irreversible and renders the enzyme non-functional.

The general scheme for this inhibition can be represented as:

E + I ⇌ E·I → E-P + L

Where:

-

E is the acetylcholinesterase enzyme

-

I is the azinphos-ethyl oxon inhibitor

-

E·I is the reversible enzyme-inhibitor complex

-

E-P is the irreversibly phosphorylated enzyme

-

L is the leaving group

Quantitative Data on Azinphos-ethyl's Inhibition of Acetylcholinesterase

The potency of an AChE inhibitor is quantified by several key parameters, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the phosphorylation rate constant (kp). Due to the requirement for metabolic activation, in vitro assays that include a metabolic system (e.g., liver microsomes) are crucial for accurately assessing the inhibitory potential of azinphos-ethyl.

| Parameter | Value | Species/System | Comments |

| IC50 | 0.25 µM | Human recombinant AChE with liver microsomes | This value reflects the concentration of azinphos-ethyl required to inhibit 50% of AChE activity after metabolic activation to its oxon form. |

| Docking Score | -10.4978 kcal/mol | Human AChE | This theoretical value indicates a strong binding affinity of azinphos-ethyl to the active site of the enzyme in computational models. |

| Inhibition Constant (Ki) | Not available in the searched literature | - | This parameter, representing the dissociation constant of the initial enzyme-inhibitor complex, has not been specifically reported for azinphos-ethyl in the reviewed literature. A detailed protocol for its determination is provided in Section 4. |

| Phosphorylation Rate Constant (kp) | Not available in the searched literature | - | This constant, which quantifies the rate of the irreversible phosphorylation step, has not been specifically reported for azinphos-ethyl in the reviewed literature. A detailed protocol for its determination is provided in Section 4. |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize the inhibitory activity of azinphos-ethyl against acetylcholinesterase.

In Vitro Metabolic Activation of Azinphos-ethyl and Acetylcholinesterase Inhibition Assay (Ellman's Assay)

This protocol describes how to determine the IC50 value of azinphos-ethyl by incorporating a metabolic activation step.

Materials:

-

Azinphos-ethyl solution of known concentrations

-

Human recombinant acetylcholinesterase (AChE)

-

Human liver microsomes

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

Phosphate buffer (pH 7.4)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Metabolic Activation:

-

In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.

-

Add a specific concentration of azinphos-ethyl to the reaction mixture.

-

Incubate the mixture at 37°C for a predetermined time (e.g., 30 minutes) to allow for the metabolic conversion of azinphos-ethyl to its oxon metabolite.

-

Prepare a control sample without azinphos-ethyl and a blank sample without AChE.

-

-

Acetylcholinesterase Inhibition:

-

Following the metabolic activation step, add a known concentration of human recombinant AChE to the reaction mixture.

-

Incubate the mixture for a specific period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

-

Enzyme Activity Measurement (Ellman's Assay):

-

Transfer the reaction mixtures to the wells of a 96-well microplate.

-

Add the DTNB solution to each well.

-

Initiate the enzymatic reaction by adding the ATCI substrate to each well.

-

Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5 minutes). The rate of change in absorbance is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of azinphos-ethyl.

-

Determine the percentage of AChE inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the azinphos-ethyl concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Determination of the Inhibition Constant (Ki) and Phosphorylation Rate Constant (kp)

This protocol outlines the kinetic analysis required to determine the individual kinetic constants for an organophosphate inhibitor.

Materials:

-

Metabolically activated azinphos-ethyl (oxon form) at various concentrations

-

Purified acetylcholinesterase

-

Phosphate buffer (pH 7.4)

-

Spectrophotometer with a temperature-controlled cuvette holder

-

DTNB solution

-

ATCI solution

Procedure:

-

Progressive Inhibition Measurement:

-

Pre-incubate the AChE solution in the phosphate buffer at a constant temperature (e.g., 25°C).

-

Add a specific concentration of the azinphos-ethyl oxon to the enzyme solution and start a timer.

-

At various time points, withdraw an aliquot of the enzyme-inhibitor mixture and add it to a cuvette containing the substrate (ATCI) and DTNB.

-

Immediately measure the residual enzyme activity by monitoring the change in absorbance at 412 nm.

-

Repeat this process for several different concentrations of the inhibitor.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line gives the apparent first-order rate constant (k_obs).

-

The relationship between k_obs and the inhibitor concentration ([I]) can be described by the following equation: k_obs = k_p / (1 + K_i / [I])

-

To determine Ki and kp, plot 1/k_obs against 1/[I] (a double reciprocal plot). The y-intercept of this plot will be 1/kp, and the x-intercept will be -1/Ki.

-

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

An In-Depth Technical Guide to the Synthesis of O,O-diethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] phosphorodithioate (Azinphos-ethyl)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis pathway for O,O-diethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] phosphorodithioate, an organophosphate insecticide commonly known as Azinphos-ethyl. This document details the multi-step chemical process, including the preparation of key intermediates: 1,2,3-benzotriazin-4(3H)-one and O,O-diethyl phosphorodithioate. Each stage of the synthesis is presented with detailed experimental protocols, quantitative data, and safety considerations. The logical flow of the synthesis and experimental setups are illustrated using diagrams generated with Graphviz (DOT language) to facilitate a clear understanding for researchers and professionals in the field of chemical synthesis and drug development.

Introduction

Azinphos-ethyl is a broad-spectrum organophosphate insecticide and acaricide.[1] Its synthesis involves a multi-step chemical process that begins with the formation of a benzotriazine derivative, which is subsequently reacted with a phosphorodithioate intermediate.[1] This guide will systematically break down the synthesis into four primary stages:

-

Synthesis of 1,2,3-Benzotriazin-4(3H)-one: Formation of the core heterocyclic structure.

-

N-Chloromethylation of 1,2,3-Benzotriazin-4(3H)-one: Introduction of a reactive chloromethyl group.

-

Preparation of O,O-diethyl phosphorodithioate Salt: Synthesis of the phosphorus-containing nucleophile.

-

Condensation Reaction: The final coupling of the two key intermediates to yield Azinphos-ethyl.

Synthesis Pathway Overview

The overall synthesis pathway for Azinphos-ethyl is depicted in the following diagram:

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. All quantitative data is summarized in tables for clarity and ease of comparison.

Step 1: Synthesis of 1,2,3-Benzotriazin-4(3H)-one

This step involves the diazotization of anthranilamide followed by intramolecular cyclization.

Experimental Protocol:

A suspension of anthranilamide in aqueous hydrochloric acid is cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The resulting diazonium salt solution is stirred for a period to ensure complete reaction, followed by warming to induce cyclization. The product, 1,2,3-benzotriazin-4(3H)-one, precipitates from the solution and is collected by filtration, washed with cold water, and dried.

| Reagent/Parameter | Molar Ratio/Value |

| Anthranilamide | 1.0 eq |

| Concentrated HCl | 2.5 eq |

| Sodium Nitrite | 1.05 eq |

| Temperature | 0-5°C |

| Reaction Time | 1-2 hours |

| Typical Yield | 85-95% |

Step 2: N-Chloromethylation of 1,2,3-Benzotriazin-4(3H)-one

This intermediate is synthesized by the reaction of 1,2,3-benzotriazin-4(3H)-one with paraformaldehyde and a chlorinating agent, typically thionyl chloride.

Experimental Protocol:

1,2,3-Benzotriazin-4(3H)-one and paraformaldehyde are suspended in a suitable solvent such as benzene or toluene. The mixture is heated, and thionyl chloride is added dropwise. The reaction mixture is refluxed until the reaction is complete, as monitored by thin-layer chromatography. After cooling, the solvent and excess thionyl chloride are removed under reduced pressure. The crude product is then purified by recrystallization. A similar procedure for the chloromethylation of 1-hydroxymethylbenzotriazole involves dropwise addition of thionyl chloride to a slurry of the starting material in an ice bath, followed by heating to 40°C and then 65°C for one hour. After removal of excess thionyl chloride, methanol is added to quench any remaining reagent, and the product is isolated by filtration.

| Reagent/Parameter | Molar Ratio/Value |

| 1,2,3-Benzotriazin-4(3H)-one | 1.0 eq |

| Paraformaldehyde | 1.2 eq |

| Thionyl Chloride | 1.5 eq |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Typical Yield | 75-85% |

Step 3: Preparation of Sodium O,O-diethyl phosphorodithioate

This nucleophile is prepared in a two-step process starting from phosphorus pentasulfide and ethanol.

Experimental Protocol:

Phosphorus pentasulfide is added portion-wise to cooled absolute ethanol with vigorous stirring. The reaction is exothermic and should be controlled to maintain a moderate temperature. Hydrogen sulfide gas is evolved during this process and should be trapped appropriately. After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete formation of O,O-diethyl phosphorodithioic acid. The resulting acidic solution is then carefully neutralized with a solution of sodium hydroxide to a pH of 7-8, yielding the sodium salt of O,O-diethyl phosphorodithioate in an aqueous solution.

| Reagent/Parameter | Molar Ratio/Value |

| Phosphorus Pentasulfide | 1.0 eq |

| Absolute Ethanol | 4.0 eq |

| Sodium Hydroxide | to pH 7-8 |

| Temperature | 30-40°C |

| Reaction Time | 2-3 hours |

| Typical Yield | High (used in situ) |

Step 4: Synthesis of Azinphos-ethyl

The final step is the condensation of 3-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one with sodium O,O-diethyl phosphorodithioate.

Experimental Protocol:

An aqueous solution of sodium O,O-diethyl phosphorodithioate is added to a solution of 3-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one in a suitable organic solvent, such as ethanol or acetone. The two-phase mixture is stirred vigorously at a slightly elevated temperature. The progress of the reaction can be monitored by TLC. Upon completion, the organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to yield crude Azinphos-ethyl, which can be further purified by recrystallization from a suitable solvent system like ethanol-water.

| Reagent/Parameter | Molar Ratio/Value |

| 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one | 1.0 eq |

| Sodium O,O-diethyl phosphorodithioate | 1.1 eq |

| Temperature | 40-50°C |

| Reaction Time | 3-5 hours |

| Typical Yield | 70-80% |

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the key reaction types in this synthesis.

Safety Considerations

-

Toxicity: Azinphos-ethyl is a highly toxic compound. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Reagents: Thionyl chloride is corrosive and reacts violently with water. Phosphorus pentasulfide is flammable and releases toxic hydrogen sulfide gas upon contact with water or acids. Sodium nitrite is an oxidizing agent. Handle all reagents with care and according to their safety data sheets (SDS).

-

Byproducts: The synthesis generates hazardous byproducts, including hydrogen sulfide and hydrochloric acid fumes. Ensure proper trapping and disposal procedures are in place.

Conclusion

The synthesis of Azinphos-ethyl is a well-established multi-step process that requires careful control of reaction conditions. This guide provides a detailed framework for its preparation, from readily available starting materials to the final product. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals engaged in the synthesis of organophosphorus compounds for agrochemical or pharmaceutical applications. The visual workflows aim to enhance the practical understanding of the synthetic procedures. Adherence to strict safety protocols is paramount when undertaking this synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of Azinphos-ethyl (CAS: 2642-71-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical data for Azinphos-ethyl, an organophosphate insecticide. The information is curated to support research, development, and safety assessments related to this compound. All quantitative data is presented in structured tables, and where applicable, detailed experimental protocols based on internationally recognized guidelines are provided.

Chemical Identity and Structure

Azinphos-ethyl is a non-systemic insecticide and acaricide with contact and stomach action.[1] Its chemical identity is well-established through various nomenclature systems.

| Identifier | Value |

| Chemical Name | O,O-diethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] phosphorodithioate[2] |

| CAS Number | 2642-71-9[3][4][5] |

| Molecular Formula | C₁₂H₁₆N₃O₃PS₂[1][4][5][6] |

| Molecular Weight | 345.38 g/mol [3][4][6][7] |

| Canonical SMILES | CCOP(=S)(OCC)SCN1C(=O)C2=CC=CC=C2N=N1[1][6] |

| InChIKey | RQVGAIADHNPSME-UHFFFAOYSA-N[1][5] |

Physicochemical Data

The following tables summarize the key physicochemical properties of Azinphos-ethyl. These parameters are critical for understanding its environmental fate, transport, and biological interactions.

Table 2.1: General Physical Properties

| Property | Value | Temperature (°C) | Pressure |

| Physical State | Colorless crystals/needles[7][8] | Ambient | Ambient |

| Melting Point | 50 °C[1][4] | 50 | N/A |

| 45-47 °C[3] | 45-47 | N/A | |

| 53 °C[6][9] | 53 | N/A | |

| Boiling Point | 111 °C[1][3][9] | 111 | 0.001 mmHg[7][8] |

| 147 °C[4] | 147 | N/A | |

| Density/Specific Gravity | 1.284 g/cm³[7] | 20 (68°F) | N/A |

| 1.43 g/cm³[3] | N/A | N/A | |

| Vapor Pressure | 0.32 mPa[1] | 20 | N/A |

| 2.2 x 10⁻⁷ mmHg[7] | 20 (68°F) | N/A | |

| 3.2 x 10⁻⁴ Pa[3] | 20 | N/A |

Table 2.2: Solubility and Partitioning Behavior

| Property | Value | Temperature (°C) | pH |

| Water Solubility | 4.5 mg/L[3] | 20 | N/A |

| Low/Slightly soluble[1][3][9] | N/A | N/A | |

| Octanol-Water Partition Coefficient (Log P) | 3.18[10] | 20 | 7 |

| 3.40[11] | N/A | N/A |

Experimental Protocols

The determination of physicochemical properties for regulatory and research purposes follows standardized methodologies. Below are summaries of the protocols relevant to the data presented.

3.1. Melting Point Determination (OECD 102 / Capillary Method)

The melting point is determined by heating a small, powdered sample of the organic compound in a capillary tube.[8][11] The tube is attached to a thermometer and heated in a controlled liquid bath or a metal block apparatus.[8][11] The temperature is recorded at the first sign of melting and when the last solid crystal liquefies, providing a melting range.[8][11] A narrow melting range is indicative of a pure substance.[8][11]

3.2. Boiling Point Determination (OECD 103)

This guideline describes several methods for determining the boiling point of a substance that is chemically stable at temperatures below its boiling point.[9][12][13][14] Methods include the ebulliometer, dynamic method, and distillation method.[9][12][13] The boiling point is the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure.[9][12][13][14]

3.3. Vapor Pressure Determination (OECD 104)

OECD Guideline 104 outlines various methods for vapor pressure measurement, applicable to different pressure ranges.[2][15][16] The static method involves measuring the equilibrium vapor pressure of the substance in a closed system at a constant temperature.[10] The effusion method (e.g., Knudsen cell or vapor pressure balance) measures the rate of escape of vapor through a small orifice in a vacuum.[2][16] The gas saturation method involves passing a stream of inert gas over the substance and measuring the amount of vapor transported.[2][16]

3.4. Water Solubility Determination (OECD 105)

This guideline provides two primary methods: the column elution method for substances with solubility below 10⁻² g/L and the flask method for those above this threshold.[3][17][18]

-

Flask Method : An excess of the substance is agitated in water at a specific temperature until equilibrium is reached.[19] The concentration of the substance in the aqueous phase is then determined after separating the undissolved solid, typically by centrifugation or filtration.[19]

-

Column Elution Method : A column is packed with an inert carrier material coated with the test substance. Water is passed through the column, and the concentration of the substance in the eluate is measured until a plateau is reached, indicating saturation.[18]

3.5. Octanol-Water Partition Coefficient (Log P) Determination (OECD 107)

The Shake Flask Method is the traditional approach for determining the octanol-water partition coefficient (Pow).[1][20][21][22][23] Equal volumes of n-octanol and water are pre-saturated with each other. A known amount of the test substance is added to the two-phase system, which is then shaken until equilibrium is achieved.[1][23] The phases are separated, and the concentration of the substance in each phase is measured to calculate the partition coefficient.[20][23] This method is suitable for substances with log Pow values between -2 and 4.[1][20][22]

Visualizations

The following diagrams illustrate key relationships and processes involving Azinphos-ethyl.

Caption: Experimental workflow for determining physicochemical properties.

Caption: Logical relationship in the synthesis of Azinphos-ethyl.

Caption: Signaling pathway of Azinphos-ethyl's neurotoxicity.

References

- 1. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 2. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 3. filab.fr [filab.fr]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. nucro-technics.com [nucro-technics.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google 圖書 [books.google.com.hk]

- 10. consilab.de [consilab.de]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. laboratuar.com [laboratuar.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. laboratuar.com [laboratuar.com]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. OECD 105 - Phytosafe [phytosafe.com]

- 19. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 20. oecd.org [oecd.org]

- 21. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 22. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 23. biotecnologiebt.it [biotecnologiebt.it]

Environmental Fate and Degradation of Azinphos-ethyl in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the organophosphate insecticide Azinphos-ethyl in the soil environment. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary degradation pathways and experimental workflows. Due to its structural similarity, data for the analogue Azinphos-methyl is included for comparative purposes where specific data for Azinphos-ethyl is limited.

Environmental Fate and Mobility in Soil

The persistence and mobility of Azinphos-ethyl in soil are governed by a combination of biotic and abiotic processes, including microbial degradation, chemical hydrolysis, photolysis, and sorption to soil particles. Azinphos-ethyl is characterized as being moderately persistent in soil systems.[1] Its potential for mobility is considered moderate, based on its soil organic carbon-water partitioning coefficient (Koc).[2]

Quantitative Soil Fate Data

The following tables summarize the key coefficients and degradation half-lives that determine the behavior of Azinphos-ethyl in soil.

Table 1: Soil Fate Properties of Azinphos-ethyl

| Parameter | Value | Condition | Interpretation | Source |

|---|---|---|---|---|

| Soil Sorption Coefficient (Koc) | ~170 mL/g | Estimated | Moderate Mobility | [2] |

| Aerobic Soil Metabolism (DT₅₀) | 50 days | Typical laboratory | Moderately Persistent | [1] |

| Hydrolysis Half-life | 173 days | pH 6.1 | Stable in slightly acidic conditions | [2] |

| Hydrolysis Half-life | 13 days | pH 7, 20°C | Faster degradation in neutral water |[1] |

For context, the more extensively studied analogue, Azinphos-methyl, exhibits the following dissipation characteristics in soil.

Table 2: Soil Dissipation Data for the Analogue Azinphos-methyl

| Parameter | Value (days) | Condition | Source |

|---|---|---|---|

| Aerobic Soil Half-life | 21 | Non-sterile soil | [3] |

| Anaerobic Soil Half-life | 68 | Non-sterile soil | [3] |

| Field Dissipation Half-life | 5 | Sandy loam | [3] |

| Sterile Soil Half-life | 355 | Indicates microbial role in degradation |[3] |

Degradation Pathway in Soil

Azinphos-ethyl degrades in the soil through multiple pathways, including hydrolysis of the phosphate ester linkage, oxidation of the P=S bond to the more toxic P=O oxon analogue, and cleavage of the P-S-C bond. Microbial action plays a significant role in the cleavage of the 1,2,3-benzotriazinone ring structure.[3]

Identified metabolites for Azinphos-ethyl in soil under both aerobic and anaerobic conditions include desethyl azinphos-ethyl, sulfonmethylbenzazimid, bis(benzazimidmethyl)ether, methylthiomethylsulfoxide, and methylthiomethylsulfone.[2] The degradation pathway for the closely related Azinphos-methyl suggests that key intermediates include the oxon, various benzazimide derivatives, and ultimately, cleavage products like anthranilic acid.

Experimental Protocols

The determination of the environmental fate parameters for pesticides like Azinphos-ethyl follows standardized international guidelines, primarily those developed by the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This laboratory study is designed to determine the rate and pathway of degradation in soil under controlled aerobic and/or anaerobic conditions.[4][5]

-

Objective: To determine the degradation rate (DT₅₀) of the parent compound and identify the rates of formation and decline of major transformation products.

-

Principle: The test substance, typically ¹⁴C-radiolabelled, is applied to fresh soil samples.[5] The samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level for a period generally not exceeding 120 days.[4] For aerobic conditions, a continuous flow of air is supplied. For anaerobic conditions, the soil is saturated with water and purged with an inert gas (e.g., nitrogen) after an initial aerobic phase.

-

Methodology:

-

Soil Selection: At least two different soil types are typically used, characterized by their texture, pH, organic carbon content, and microbial biomass.

-

Application: The test substance is applied to the soil surface at a rate corresponding to the maximum recommended agricultural application rate.[5]

-

Incubation: Samples are incubated in specialized flasks (e.g., biometers) or flow-through systems that allow for the trapping of evolved ¹⁴CO₂ and other volatile products.[5]

-

Sampling: Duplicate flasks are removed at predefined intervals.

-

Extraction and Analysis: Soil samples are extracted using appropriate solvents (e.g., acetonitrile, methanol). The parent compound and its transformation products in the extracts are separated, identified, and quantified, typically using High-Performance Liquid Chromatography (HPLC) with radiometric detection, and confirmed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Mass Balance: A mass balance is calculated at each sampling interval, accounting for the parent substance, extractable metabolites, non-extractable (bound) residues, and mineralized ¹⁴CO₂.

-

Adsorption-Desorption Using a Batch Equilibrium Method (OECD 106)

This study measures the extent to which a chemical partitions between soil and water, providing the Kd (soil-water distribution coefficient) and Koc (organic carbon-normalized adsorption coefficient).[6][7]

-

Objective: To quantify the sorption potential of Azinphos-ethyl to various soil types, which is critical for assessing its mobility and potential to leach.

-

Principle: An aqueous solution of the test substance is equilibrated with a soil sample of known mass. The concentration of the substance remaining in the aqueous phase is measured, and the amount adsorbed to the soil is calculated by difference.[7]

-

Methodology:

-

Soil Selection: A minimum of five different soil types are used, covering a range of organic carbon content, pH, and texture.[6]

-

Preliminary Tests: Tier 1 tests establish the optimal soil-to-solution ratio, equilibration time, and stability of the test substance.[6]

-

Equilibration: A known volume of an aqueous solution of the test substance (often ¹⁴C-labelled) is added to a known mass of soil in a centrifuge tube. The tubes are agitated (shaken) in the dark at a constant temperature until equilibrium is reached.

-

Phase Separation: The solid and liquid phases are separated by centrifugation.

-

Analysis: The concentration of the test substance in the supernatant (aqueous phase) is determined using an appropriate analytical method (e.g., Liquid Scintillation Counting for ¹⁴C-labelled material, or LC-MS/MS for non-labelled).

-

Calculation: The amount of substance adsorbed to the soil is calculated. The Kd and Koc values are then derived from these measurements. A desorption phase can also be included by replacing the supernatant with a fresh solution and re-equilibrating.

-

Terrestrial Field Dissipation Study (US EPA 835.6100 / NAFTA Guidance)

This study determines the rate of dissipation under real-world agricultural conditions, integrating all relevant dissipation processes (degradation, leaching, runoff, volatilization).[8][9]

-

Objective: To determine the persistence (DT₅₀) of the parent compound and major metabolites under actual use conditions and to assess the potential for leaching through the soil profile.

-

Principle: The pesticide is applied to a bare-ground or cropped field plot using typical agricultural practices. Soil cores are collected at various depths and time intervals post-application and analyzed for residues.[8]

-

Methodology:

-

Site Selection: Test sites are chosen to be representative of the intended use areas. Soil is characterized to a depth of at least 90-100 cm.[8]

-

Plot Design: Replicated plots are established. Control plots (untreated) are included for background analysis.

-

Application: The pesticide is applied at the maximum recommended rate using calibrated field equipment.[9]

-

Soil Sampling: Soil cores are collected from treated plots at regular intervals (e.g., day 0, 1, 3, 7, 14, 30, 60, 90, 180, 365). Cores are sectioned into depth increments (e.g., 0-15 cm, 15-30 cm, 30-60 cm, etc.) to assess leaching.[8]

-

Sample Handling: Soil samples are immediately frozen and kept frozen until analysis to prevent further degradation.

-

Residue Analysis: Samples are extracted and analyzed for the parent compound and significant metabolites using a validated analytical method, such as LC-MS/MS or Gas Chromatography (GC).

-

Data Analysis: The concentration of residues over time is used to calculate dissipation rates (DT₅₀ and DT₉₀) for the topsoil layer using appropriate kinetic models.

-

References

- 1. Azinphos-ethyl (Ref: BAY 16259) [sitem.herts.ac.uk]

- 2. Azinphos-Ethyl | C12H16N3O3PS2 | CID 17531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. waterboards.ca.gov [waterboards.ca.gov]

- 4. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 5. oecd.org [oecd.org]

- 6. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 7. oecd.org [oecd.org]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. Terrestrial and Aquatic Field Dissipation - Waterborne Environmental [waterborne-env.com]

Azinphos-ethyl's Aquatic Menace: A Technical Examination of its Toxicity and Ecological Impact

Azinphos-ethyl, an organophosphate insecticide, poses a significant threat to aquatic ecosystems due to its high toxicity to a wide range of non-target organisms. This technical guide synthesizes available data on its aquatic toxicity, details the experimental protocols for its assessment, and illustrates the physiological impacts and experimental workflows through detailed diagrams.

Executive Summary

Azinphos-ethyl is a non-systemic insecticide and acaricide that functions by inhibiting the enzyme acetylcholinesterase (AChE), leading to neurotoxicity in target and non-target organisms alike.[1][2] Its presence in aquatic environments, even at low concentrations, can have devastating effects on fish, invertebrates, and other aquatic life. This document provides a comprehensive overview of its aquatic toxicity, summarizing key lethal and sublethal concentration data, outlining standardized testing methodologies, and visualizing its mechanism of action and the workflow for its toxicological assessment. The data presented underscores the high-risk nature of this compound to aquatic ecosystems.

Aquatic Toxicity of Azinphos-ethyl and Azinphos-methyl

Azinphos-ethyl and its closely related counterpart, azinphos-methyl, exhibit high acute toxicity to aquatic organisms. The following tables summarize the lethal concentration (LC50) and effective concentration (EC50) values for various species. LC50 represents the concentration of a chemical that is lethal to 50% of the test organisms within a specified time, while EC50 is the concentration that causes a defined effect in 50% of the test population. Due to the limited availability of data for azinphos-ethyl, data for azinphos-methyl is also included to provide a broader understanding of the toxicity of this chemical class.

Table 1: Acute Toxicity of Azinphos-ethyl to Aquatic Organisms

| Species | Endpoint | Exposure Duration | Concentration (µg/L) |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 hours | 80 |

| Daphnia magna (Water Flea) | EC50 | 48 hours | 0.2 |

Source: Data compiled from publicly available ecotoxicology databases.

Table 2: Acute Toxicity of Azinphos-methyl to Freshwater Fish

| Species | Endpoint | Exposure Duration | Concentration (µg/L) |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 hours | 3 |

| Pimephales promelas (Fathead Minnow) | LC50 | 96 hours | 268 (geometric mean) |

| Esox lucius (Northern Pike) | LC50 | 96 hours | 0.36 |

| Carassius auratus (Goldfish) | LC50 | 96 hours | 4270 |

| Odontesthes hatcheri | LC50 | 96 hours | 7 |

| Jenynsia multidentata | LC50 | 96 hours | 30 |

Source: Data compiled from various scientific studies and environmental reports.

Table 3: Acute Toxicity of Azinphos-methyl to Freshwater Invertebrates

| Species | Endpoint | Exposure Duration | Concentration (µg/L) |

| Daphnia magna (Water Flea) | LC50 | 48 hours | 0.1 - 7.5 |

| Asellus brevicaudatus | LC50 | 48-96 hours | 21 - 56 |

| Procambarus sp. (Crayfish) | LC50 | 48-96 hours | 21 - 56 |

| Xanthocnemis zelandica (Damselfly) | LC50 | 48 hours | 31.0 - 33.6 |

| Austrolestes colensonis (Damselfly) | LC50 | 48 hours | 88 |

Source: Data compiled from various scientific studies and environmental reports.

Experimental Protocols

The following sections describe standardized methodologies for assessing the aquatic toxicity of azinphos-ethyl. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Fish Acute Toxicity Test (Adapted from OECD Guideline 203)

This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.

-

Test Organism: Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), or other recommended species.[1] Fish should be healthy and from a laboratory culture.

-

Test Substance Preparation: A stock solution of azinphos-ethyl is prepared in a suitable solvent (e.g., acetone) and then diluted with test water to the desired nominal concentrations. A control group (test water only) and a solvent control group (test water with the highest solvent concentration used) are included.

-

Test Conditions:

-

System: Static, semi-static, or flow-through. A semi-static system with daily renewal of the test solutions is often preferred for pesticides to maintain stable concentrations.

-

Temperature: Maintained at a constant, species-appropriate level (e.g., 12-15°C for rainbow trout).[2]

-

pH: Maintained between 6.0 and 8.5.

-

Dissolved Oxygen: Maintained above 60% of the air saturation value.

-

Loading Rate: The biomass of fish per volume of test water should not be excessive to avoid depletion of dissolved oxygen. For static and semi-static tests, the loading rate should not exceed 0.8 g/L.[2]

-

-

Procedure:

-

A range-finding test is conducted to determine the approximate range of lethal concentrations.

-

For the definitive test, at least five concentrations in a geometric series are used, plus controls.

-

A minimum of seven fish per concentration are exposed in replicate test chambers.

-

Mortality and any sublethal effects (e.g., abnormal swimming, lethargy) are recorded at 24, 48, 72, and 96 hours.

-

-

Data Analysis: The LC50 values and their 95% confidence intervals are calculated for each observation period using appropriate statistical methods, such as probit analysis.

Aquatic Invertebrate Acute Immobilisation Test (Adapted from OECD Guideline 202)

This test determines the concentration of a substance that causes immobilization in 50% (EC50) of Daphnia magna over a 48-hour period.

-

Test Organism: Daphnia magna, less than 24 hours old at the start of the test.

-

Test Substance Preparation: Similar to the fish acute toxicity test, a stock solution is prepared and diluted to the desired concentrations.

-

Test Conditions:

-

System: Static.

-

Temperature: 20 ± 1°C.

-

pH: Maintained between 6.0 and 8.5.

-

Dissolved Oxygen: Maintained above 3 mg/L.

-

-

Procedure:

-

A range-finding test is performed to determine the appropriate concentration range.

-

For the definitive test, at least five concentrations are used with a minimum of 20 daphnids per concentration, divided into at least four replicates.

-

Immobilization (daphnids are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

-

-

Data Analysis: The EC50 values and their 95% confidence intervals are calculated for each observation period.

Acetylcholinesterase (AChE) Activity Assay

This biochemical assay measures the inhibition of AChE, the primary mechanism of action for organophosphate pesticides.

-

Sample Preparation: Brain or muscle tissue from exposed and control organisms is dissected and homogenized in a cold phosphate buffer. The homogenate is then centrifuged to obtain a supernatant containing the enzyme.

-

Assay Principle (Ellman's Method):

-

The supernatant (containing AChE) is incubated with the substrate acetylthiocholine.

-

AChE hydrolyzes acetylthiocholine to thiocholine and acetate.

-

Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.

-

The rate of color formation is measured spectrophotometrically at 412 nm and is proportional to the AChE activity.

-

-

Procedure:

-

The assay is typically performed in a 96-well microplate for high-throughput analysis.

-

Aliquots of the tissue supernatant are added to the wells.

-

DTNB and acetylthiocholine are added to initiate the reaction.

-

The absorbance is read at regular intervals to determine the reaction rate.

-

-

Data Analysis: AChE activity is expressed as units per milligram of protein. The percentage of inhibition in exposed organisms is calculated relative to the control group.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of azinphos-ethyl's toxicity and its assessment.

Conclusion

The data and methodologies presented in this guide unequivocally demonstrate the high aquatic toxicity of azinphos-ethyl. Its potent inhibition of acetylcholinesterase leads to severe neurotoxic effects in a diverse array of non-target aquatic organisms, often at concentrations in the low microgram per liter range. The standardized experimental protocols outlined provide a robust framework for assessing the risks posed by this and other organophosphate insecticides. The significant ecological threat posed by azinphos-ethyl underscores the importance of stringent regulatory oversight and the development of safer alternatives to mitigate its impact on aquatic ecosystems.

References

Metabolic Pathways of Azinphos-ethyl in Mammalian Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azinphos-ethyl, a broad-spectrum organophosphate insecticide, undergoes extensive metabolic transformation in mammalian systems. This process is critical for its detoxification and elimination from the body. The primary metabolic pathways involve oxidative desulfuration, hydrolysis, and conjugation reactions, occurring predominantly in the liver. This guide provides a comprehensive overview of the metabolic fate of Azinphos-ethyl, detailing the enzymatic processes, resulting metabolites, and relevant toxicological data. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Introduction

Azinphos-ethyl, chemically known as O,O-diethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] phosphorodithioate, has been utilized for the control of various insect pests.[1] Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1] The metabolism of Azinphos-ethyl in mammals is a crucial determinant of its toxicity and duration of action. Understanding these metabolic pathways is essential for assessing its risk to non-target organisms and for the development of potential antidotes.

Absorption, Distribution, and Excretion

Following oral or intravenous administration in rats, Azinphos-ethyl is almost completely absorbed from the gastrointestinal tract.[2] The absorbed compound is distributed to various tissues, with the highest concentrations found in the blood, liver, and kidneys.[3] Elimination is relatively rapid, with the majority of the administered dose excreted within 48 hours.[4]

Table 1: Excretion of Azinphos-ethyl in Rats (48 hours post-administration)

| Route of Administration | Dose | % Excreted in Urine | % Excreted in Feces | Reference |

| Intravenous | 0.1 mg/kg bw | 59% | 31% | [2] |

| Intravenous | 2 mg/kg bw | 66% | 26% | [2] |

| Oral | 0.1 mg/kg bw | 57% | 34% | [2] |

| Oral | 2 mg/kg bw | 62% | 30% | [2] |

Table 2: Tissue Distribution of Azinphos-ethyl Residues in Rats (48 hours after 2 mg/kg oral dose)

| Tissue | Residue Concentration (µg/g) | Reference |

| Blood | 0.2 - 0.3 | [3] |

| Liver | 0.15 - 0.2 | [3] |

| Kidneys | 0.15 - 0.2 | [3] |

| Lungs | 0.15 - 0.2 | [3] |

Metabolic Pathways

The biotransformation of Azinphos-ethyl in mammals proceeds through two primary phases of metabolism. Phase I reactions involve oxidation and hydrolysis, while Phase II reactions involve the conjugation of metabolites with endogenous molecules to facilitate their excretion.

Phase I Metabolism

3.1.1. Oxidative Desulfuration:

The initial and most critical metabolic step is the oxidative desulfuration of the phosphorodithioate group (P=S) to its corresponding oxygen analog (P=O), known as Azinphos-ethyl oxon. This reaction is catalyzed by cytochrome P450 monooxygenases, primarily in the liver. The oxon metabolite is a significantly more potent inhibitor of acetylcholinesterase than the parent compound and is responsible for the acute toxicity of Azinphos-ethyl.[2]

3.1.2. Hydrolysis:

Azinphos-ethyl and its oxon metabolite can undergo hydrolysis at two primary sites: the P-S-CH2 bond and the P-O-ethyl ester linkages. This hydrolysis is mediated by esterases, such as A-esterases (paraoxonases) and carboxylesterases, which are abundant in the liver and plasma.[2] Hydrolysis leads to the formation of several less toxic metabolites, including:

-

Diethyl dithiophosphoric acid and Diethyl thiophosphoric acid: Formed by the cleavage of the P-S-CH2 bond from Azinphos-ethyl and its oxon, respectively.

-

Monodesethyl-azinphos-ethyl: Resulting from the cleavage of one of the P-O-ethyl ester bonds.

-

Benzazimide: The benzotriazine moiety of the molecule, which is released upon hydrolysis of the P-S-CH2 bond.[4]

Phase II Metabolism

The metabolites generated during Phase I, particularly those with reactive functional groups, can undergo conjugation with endogenous molecules like glutathione (GSH). This process, catalyzed by glutathione S-transferases (GSTs), further increases the water solubility of the metabolites, facilitating their renal excretion.

Diagram of the Metabolic Pathways of Azinphos-ethyl:

Caption: Metabolic pathways of Azinphos-ethyl in mammalian systems.

Toxicological Data

The acute toxicity of Azinphos-ethyl varies depending on the route of administration. The oral LD50 in rats is in the range of 12-20.5 mg/kg body weight.[3] Chronic exposure to low levels of Azinphos-ethyl can lead to sustained inhibition of cholinesterase activity.

Table 3: Acute Toxicity of Azinphos-ethyl in Rats

| Route of Administration | LD50 (mg/kg bw) | Reference |

| Oral | 12.0 - 20.5 | [3] |

| Intraperitoneal | 7.5 - 9.2 (Male), 4.4 (Female) | [3] |

| Dermal | 75 - 280 | [3] |

Table 4: No-Effect Levels (NOEL) from Feeding Studies

| Species | Study Duration | NOEL | Effect Observed at Higher Doses | Reference |

| Rat | 90 days | 2 mg/kg in diet | Erythrocyte cholinesterase depression | [2] |

| Dog | 12 weeks | 0.25 ppm in diet | Serum cholinesterase inhibition | [2] |

Experimental Protocols

In Vivo Metabolism Study in Rats

A representative protocol for an in vivo metabolism study, based on methodologies for similar compounds, would involve the following steps:

-

Animals: Male Sprague-Dawley rats, weighing 200-250g.

-

Dosing: Administration of a single oral or intravenous dose of radiolabeled (e.g., ¹⁴C) Azinphos-ethyl. A typical oral dose would be around 2 mg/kg body weight, dissolved in a suitable vehicle like corn oil.

-

Sample Collection: Urine and feces are collected at regular intervals (e.g., 0-6, 6-12, 12-24, 24-48 hours) using metabolic cages. Blood samples are drawn at various time points. At the end of the study, tissues (liver, kidneys, brain, fat, etc.) are collected.

-

Sample Analysis:

-

Radioactivity Measurement: Total radioactivity in urine, feces, and tissues is determined by liquid scintillation counting.

-

Metabolite Profiling: Urine and tissue extracts are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and Mass Spectrometry (MS/MS) to separate and identify the parent compound and its metabolites.

-

Structural Elucidation: The chemical structures of the metabolites are confirmed by comparing their retention times and mass spectra with those of authentic standards.

-

Workflow for In Vivo Metabolism Study:

Caption: Workflow for a typical in vivo metabolism study.

In Vitro Metabolism Study using Rat Liver Microsomes

This protocol allows for the investigation of Phase I metabolic pathways in a controlled environment.

-

Preparation of Liver Microsomes: Livers are harvested from untreated rats, homogenized, and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in cytochrome P450 enzymes.

-

Incubation: A solution of Azinphos-ethyl is incubated with the prepared liver microsomes in the presence of an NADPH-generating system (to support P450 activity) at 37°C.

-

Sample Analysis: At various time points, aliquots of the incubation mixture are taken, and the reaction is stopped. The samples are then extracted and analyzed by HPLC or GC-MS to identify and quantify the parent compound and its metabolites, particularly the oxon.

-

Enzyme Kinetics: By varying the substrate concentration, kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined for the formation of the major metabolites.

Workflow for In Vitro Metabolism Study:

Caption: Workflow for an in vitro metabolism study using liver microsomes.

Conclusion